Product packaging for Trifolin(Cat. No.:CAS No. 23627-87-4)

Trifolin

Cat. No.: B200104
CAS No.: 23627-87-4
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-HBDJNLTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifolin, a flavonoid compound also known as Kaempferol-3-O-β-D-galactoside, is a bioactive phytochemical with demonstrated significance in pharmacological research, particularly in the field of cardiovascular health . Recent studies highlight its potent antihypertensive properties. Research indicates that this compound exerts its effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells (VSMCs) via store-operated channels (SOCs), subsequently downregulating the calcium signaling pathway involving key proteins like CaM, MLCK, and p-MLC2, which leads to vasodilation and reduced blood pressure . Beyond its impact on vascular tone, this compound has been shown to attenuate hypertension-induced pathological remodeling. It significantly reduces the proliferation of VSMCs and collagen deposition in the vascular wall, effects that are mediated through the modulation of the PI3K/AKT signaling pathway . Furthermore, investigations into cardiac protection reveal that this compound can mitigate hypertension-induced cardiomyocyte apoptosis by influencing critical survival pathways, including PI3K/AKT, MAPK, and HIF-1, thereby preserving heart function . This compound is also recognized for its antibacterial and antifungal activities . As a key component of traditional preparations like Qingda Granule, this compound presents a multi-targeted approach to managing hypertension and its complications, making it a valuable compound for researching cardiovascular diseases and other conditions . This product is supplied with a purity of HPLC >= 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O11 B200104 Trifolin CAS No. 23627-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23627-87-4

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21?/m1/s1

InChI Key

JPUKWEQWGBDDQB-HBDJNLTOSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Appearance

Yellow powder

melting_point

235 °C

physical_description

Solid

Synonyms

kaempferol-3-O-galactoside
trifolin

Origin of Product

United States

Chemical Structure and Properties

Trifolin is chemically known as kaempferol (B1673270) 3-O-β-D-galactopyranoside. wikipedia.orgmedchemexpress.com Its molecular formula is C₂₁H₂₀O₁₁ and it has a molecular weight of approximately 448.38 g/mol . nih.govmedkoo.comcaymanchem.comhmdb.capharmaffiliates.comnih.gov As a flavonol glycoside, its structure consists of a kaempferol aglycone moiety linked to a β-D-galactose sugar unit at the hydroxyl group at position 3 of the kaempferol structure. nih.govwikipedia.orgnih.gov

This compound typically appears as an off-white to light yellow solid powder. invivochem.cn Flavonoid glycosides, including this compound, are generally soluble in water and alcohol, while the aglycones are less soluble in water but soluble in organic solvents. uomus.edu.iqherbs2000.com

Occurrence in Nature

Trifolin has a widespread occurrence in the plant kingdom. phytopurify.com It has been reported in various plant species, including:

Calluna vulgaris medkoo.comcaymanchem.com

Camellia sinensis (Tea plant) nih.govnih.govwikidata.org

Camptotheca acuminata wikipedia.orgsfasu.edu

Consolida oliveriana wikipedia.orgmedchemexpress.com

Crassocephalum crepidioides nih.govnih.gov

Euphorbia condylocarpa wikipedia.org

Trifolium pannonicum (flowers) phytopurify.com

Pinus sylvestris (Scotch pine) phytopurify.com

Scolymus hispanicus (Spanish salsify - fruits) phytopurify.com

Lespedeza cuneata (leaves) phytopurify.com

Panax ginseng kahaku.go.jp

Cirsium arvense kahaku.go.jp

Rhododendron spp. kahaku.go.jp

Allium ursinium uni-frankfurt.de

Impatiens spp. mdpi.com

Zanthoxylum bungeanum (leaves) researchgate.net

Frangula alnus researchgate.net

This broad distribution highlights this compound's common presence as a plant metabolite. nih.gov

Research Findings on Biological Activities

Research into Trifolin has revealed a range of biological activities, primarily investigated in in vitro and in vivo studies.

ActivityDescription of FindingsReferences
AnticancerInduces apoptosis via extrinsic and intrinsic pathways in NCI-H460 human non-small cell lung cancer (NSCLC) cells. researchgate.netmedkoo.comcaymanchem.commedchemexpress.com Decreases protein levels of Akt in NSCLC cells. medkoo.comcaymanchem.com Shows inhibitory potential against histocytic lymphoma, skin melanoma, and promyelocytic leukemia. researchgate.net Inhibits proliferation of NCI-H460 cells in a dose-dependent manner. medchemexpress.com researchgate.netmedkoo.comcaymanchem.commedchemexpress.com
AntioxidantScavenges DPPH radicals and superoxide (B77818) anions in cell-free assays. medkoo.comcaymanchem.com Contributes to the overall antioxidant potential of plants where it is found. mdpi.com medkoo.comcaymanchem.commdpi.com
Anti-inflammatoryReduces ear and paw edema induced by phorbol (B1677699) 12-myristate 13-acetate and carrageenan in mice. medkoo.comcaymanchem.com Inhibits secretory phospholipase A₂ (sPLA₂). medkoo.comcaymanchem.com medkoo.comcaymanchem.com
AntifungalExhibits antifungal activity against various fungal pathogens in vitro, including Alternaria alternata, Epicoccum nigrum, Pestalotia guepinii, Drechslera sp., and Fusarium avenaceum. nih.govwikipedia.orgsfasu.edu Activity can vary depending on the fungal species and concentration. sfasu.edu nih.govwikipedia.orgsfasu.edu
AntihypertensiveAttenuates hypertension-mediated cardiac injury by inhibiting cardiomyocyte apoptosis in a mouse model. medchemexpress.com Inhibits the calcium-driven contraction pathway in vascular smooth muscle, potentially through regulating calcium signaling pathways and ion channels like STIM1 and ORAI1. frontiersin.orgfrontiersin.org Decreases constriction of isolated aortic rings. frontiersin.orgfrontiersin.org medchemexpress.comfrontiersin.orgfrontiersin.org

These findings highlight the multifaceted biological activities associated with this compound and underscore the potential for further research into its mechanisms and applications.

Biological Activities and Mechanistic Investigations of Trifolin

Antifungal Activities

Trifolin has been investigated for its potential as an antifungal agent, showing efficacy against several important fungal pathogens in in vitro studies.

Efficacy Against Fungal Pathogens (e.g., Alternaria alternata, Epicoccum nigrum, Pestalotia guepinii, Drechslera sp., Fusarium avenaceum)

Studies have shown that this compound can effectively control the growth of several fungal pathogens in vitro. These include Alternaria alternata, Epicoccum nigrum, Pestalotia guepinii, Drechslera sp., and Fusarium avenaceum. umich.eduscialert.netscispace.comresearchgate.netpsu.edu These fungi are known to cause diseases in plants, such as leaf spots and root rots, which can impact the cultivation of important species like Camptotheca acuminata. scispace.com

In Vitro Mycelial Growth Inhibition Studies

In vitro bioassays have been conducted to evaluate the ability of this compound to inhibit the mycelial growth of fungal pathogens. In these studies, this compound, often isolated from plants like Camptotheca acuminata, has shown inhibitory effects on the growth of target fungi. scispace.comresearchgate.netpsu.edu For instance, this compound at a concentration of 100 µg/mL demonstrated significant inhibition of fungal growth. scispace.com At 150 µg/mL, this compound was reported to completely control the growth of F. avenaceum over the entire experimental period in one study. scispace.com Against Drechslera sp., this compound at 100 µg/mL also totally controlled the fungus throughout the experiment. scispace.com

Detailed research findings on mycelial growth inhibition by this compound are presented in the table below, based on available data:

Fungal PathogenThis compound Concentration (µg/mL)Inhibition (%) (Day 28)NotesSource
Fusarium avenaceum5035.8EC50 estimated between 50 and 100 µg/mL scispace.com
Fusarium avenaceum10074.8EC50 estimated between 50 and 100 µg/mL scispace.com
Fusarium avenaceum150100Total control over the entire experiment scispace.com
Drechslera sp.5076.1 (Day 20)EC50 estimated < 50 µg/mL scispace.com
Drechslera sp.100100Total control over the entire experiment scispace.com
Drechslera sp.150100Complete inhibition scispace.com

Comparative Antifungal Potency

When compared to other compounds, such as camptothecin (B557342) (CPT) and hyperoside (B192233), this compound has shown varying levels of antifungal potency depending on the concentration and fungal species. At lower concentrations (e.g., 50 µg/mL), flavonoids like this compound and hyperoside were generally less effective than CPT in inhibiting fungal growth, particularly within the first 20 days of treatment. scispace.comresearchgate.net However, at higher concentrations (e.g., 100 or 150 µg/mL), this compound and hyperoside demonstrated greater effectiveness. scispace.comresearchgate.net Specifically, at 100 µg/mL, this compound and hyperoside exhibited similar inhibition patterns against F. avenaceum, but this compound was more effective than hyperoside at 50 µg/mL. scispace.com Against Drechslera sp., this compound and hyperoside showed similar inhibition at 50 µg/mL on day 20, but this compound at 100 µg/mL achieved total control over the entire experiment, while hyperoside at the same concentration showed little growth by day 28. scispace.com

Anti-Tumor and Anticancer Effects

Beyond its antifungal properties, this compound has also been investigated for its potential anti-tumor and anticancer effects, with studies highlighting its ability to induce apoptosis and regulate cellular proliferation markers in cancer cell lines.

Apoptosis Induction via Extrinsic and Intrinsic Pathways

Research indicates that this compound can induce apoptosis, a programmed cell death process, in cancer cells. nih.govcaymanchem.commedchemexpress.comresearchgate.net Studies on the NCI-H460 human non-small cell lung cancer (NSCLC) cell line have shown that this compound induces apoptosis by influencing both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. nih.govresearchgate.net this compound has been observed to decrease levels of Akt/p-Akt, a key component in cell survival pathways. nih.govresearchgate.net It initiates the release of cytochrome c, a crucial event in the intrinsic pathway, by inducing mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.net Furthermore, this compound increases the levels of the pro-apoptotic protein Bax and decreases the levels of the anti-apoptotic protein Bcl-2, while Bcl-xL levels remain unaltered. nih.govresearchgate.net In the extrinsic pathway, this compound increases the levels of death receptors, including Fas/Fas ligand (FasL) and Fas-associated protein with the death domain (FADD), leading to the activation of caspases (caspase-8, caspase-9, and caspase-3) and the proteolytic cleavage of PARP. nih.gov These findings suggest that this compound triggers apoptosis through both death receptor-dependent and mitochondria-dependent mechanisms. nih.gov

Data on this compound's effects on key apoptotic markers in NCI-H460 cells are summarized below:

Marker/EventThis compound EffectApoptotic Pathway InvolvedSource
Akt/p-Akt levelsDecreasedSurvival Pathway Inhibition nih.govresearchgate.net
Cytochrome c releaseInitiated via MOMP inductionIntrinsic nih.govresearchgate.net
Bax levelsIncreasedIntrinsic nih.govresearchgate.net
Bcl-2 levelsDecreasedIntrinsic nih.govresearchgate.net
Bcl-xL levelsNot alteredIntrinsic nih.govresearchgate.net
Fas/FasL and FADD levelsIncreasedExtrinsic nih.gov
Caspase-8, Caspase-9, Caspase-3 activationActivatedExtrinsic and Intrinsic nih.gov
PARP cleavageInducedExecution Phase nih.gov
Sub-G1 phase cell populationIncreased (at 12.5-50 µM for 48 h)Apoptosis Induction medchemexpress.com

Regulation of Cellular Proliferation Markers (e.g., PCNA Expression)

This compound has also been shown to influence cellular proliferation, partly through its effects on proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA). PCNA is a nuclear protein essential for DNA synthesis and is widely used as a marker of cell proliferation, with its expression increasing during the late G1 and S phases of the cell cycle. researchgate.netmdpi.comnih.govnih.govresearchgate.net Studies investigating the effects of selective progesterone (B1679170) receptor modulators (SPRMs) on uterine fibroids have indicated that compounds influencing cell proliferation can lead to a decrease in PCNA expression. mdpi.com While the provided search results specifically link this compound to apoptosis induction in cancer cells nih.govresearchgate.net, and discuss PCNA as a proliferation marker researchgate.netmdpi.comnih.govnih.govresearchgate.net, a direct study explicitly detailing this compound's regulation of PCNA expression within the scope of the provided references nih.govsfasu.edu was not prominently found. However, the broader context of this compound's anti-proliferative effects, as evidenced by its induction of apoptosis and inhibition of cell viability in cancer cell lines caymanchem.commedchemexpress.com, suggests a potential impact on proliferation markers like PCNA. Further research specifically focusing on the direct regulatory effects of this compound on PCNA expression in relevant cell models would provide more detailed insights into this aspect of its biological activity.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt Pathway)

Research indicates that this compound can influence intracellular signaling cascades, including the PI3K/Akt pathway. In vitro studies using angiotensin II-stimulated A7R5 cells have shown that this compound treatment can reduce the ratio of phosphorylated PI3K to total PI3K and phosphorylated Akt to total Akt. This effect was observed to be similar to that of the PI3K inhibitor LY294002. researchgate.net These findings suggest that this compound may attenuate the activation of the PI3K/Akt pathway. The PI3K/Akt signaling pathway is known to regulate fundamental cellular functions such as proliferation and survival. genome.jp

In the context of hypertension, this compound treatment in hypertensive mice was consistently shown to downregulate the expression of phosphorylated PI3K and phosphorylated Akt in abdominal aorta tissues. researchgate.netcolab.ws This modulation of the PI3K/Akt pathway by this compound is proposed as one of the mechanisms contributing to its observed effects. researchgate.net

Beyond the PI3K/Akt pathway, studies on this compound acetate (B1210297), a derivative of this compound, have demonstrated its ability to activate the mitogen-activated protein kinase (MAPK) pathway in human leukemia cells, specifically involving extracellular signal-regulated kinases (ERK) 1/2 and p38 MAPK. nih.gov This suggests that this compound and its derivatives can interact with multiple intracellular signaling cascades.

Impact on Extracellular Matrix Remodeling (e.g., Collagen Deposition)

This compound has been investigated for its impact on extracellular matrix (ECM) remodeling, particularly concerning collagen deposition. Excessive collagen deposition is a key feature in various pathological conditions, including vascular diseases and fibrosis. mdpi.comresearchgate.net

In vitro studies using angiotensin II-stimulated A7R5 cells have demonstrated that this compound treatment can downregulate the expression of collagen I and collagen III. researchgate.net These are major fibrillar collagens that provide structural support to tissues. mdpi.com Furthermore, in vivo studies in angiotensin II-induced hypertensive mice showed that this compound treatment attenuated collagen deposition in vascular smooth muscle cells (VSMCs) and reduced abdominal aortic wall thickness. researchgate.net

These findings suggest that this compound may play a role in modulating ECM remodeling by reducing the synthesis or promoting the degradation of collagen. The coordinated expression of ECM components and matrix-degrading enzymes like matrix metalloproteinases (MMPs) and their inhibitors (TIMPs) is crucial for maintaining ECM homeostasis. mdpi.com While the precise mechanisms by which this compound impacts collagen deposition are still being elucidated, its ability to downregulate collagen expression highlights its potential in conditions characterized by excessive ECM accumulation.

Antihypertensive Potential and Vascular Regulatory Mechanisms

This compound has demonstrated significant antihypertensive potential, and studies have focused on understanding its underlying mechanisms, particularly its effects on vascular function and calcium signaling in VSMCs. frontiersin.orgfrontiersin.orgdoaj.org

Effects on Vascular Contraction and Relaxation in Isolated Tissues

Studies using isolated vascular tissues, such as abdominal aortic rings, have shown that this compound treatment decreases vasoconstriction induced by various agonists, including norepinephrine, KCl, and angiotensin II. frontiersin.orgfrontiersin.orgdoaj.orgresearchgate.netfigshare.com This vasorelaxant effect was observed to be endothelium-independent. frontiersin.orgfrontiersin.orgdoaj.org

These findings indicate that this compound directly affects the smooth muscle cells of the blood vessels, influencing their contractile state. The ability of VSMCs to contract and relax is critical for regulating blood vessel diameter and, consequently, blood pressure. researchgate.netoaepublish.com

Modulation of Calcium Signaling Pathways in Vascular Smooth Muscle Cells (VSMCs)

Calcium signaling plays a pivotal role in VSMC contraction. Increased intracellular calcium levels trigger the interaction between actin and myosin filaments, leading to contraction. researchgate.netoaepublish.comresearchgate.net this compound has been shown to regulate calcium dynamics in VSMCs, contributing to its vasorelaxant effects. frontiersin.orgfrontiersin.orgdoaj.orgresearchgate.netfigshare.comresearchgate.netresearchgate.net

Inhibition of Extracellular Calcium Influx

Research indicates that this compound can inhibit the influx of extracellular calcium into VSMCs. frontiersin.orgfrontiersin.orgdoaj.orgfigshare.comresearchgate.net This was evidenced by its ability to decrease extracellular Ca2+ influx induced by norepinephrine, KCl, and angiotensin II, as well as thapsigargin. frontiersin.orgfrontiersin.orgdoaj.orgfigshare.com

Calcium influx into VSMCs is primarily mediated by different types of calcium channels located on the plasma membrane, including voltage-dependent channels (VDCs), receptor-operated channels (ROCs), and store-operated channels (SOCs). researchgate.netresearchgate.net Studies have shown that this compound can downregulate the expression of STIM1 and ORAI1, which are key regulators of SOC activity. frontiersin.orgfrontiersin.orgdoaj.orgfigshare.comresearchgate.net STIM1 senses calcium depletion in the endoplasmic reticulum and activates ORAI1 channels on the plasma membrane to replenish calcium stores. frontiersin.orgresearchgate.net The downregulation of STIM1 and ORAI1 suggests that this compound can inhibit SOC-mediated calcium influx. frontiersin.orgresearchgate.net

Regulation of Intracellular Calcium Release

In addition to inhibiting extracellular calcium influx, this compound also appears to regulate intracellular calcium release. frontiersin.orguam.es Studies have demonstrated that this compound treatment significantly inhibited both calcium influx and release in VSMCs. frontiersin.org While the precise mechanisms by which this compound affects intracellular calcium release are still under investigation, its ability to reduce thapsigargin-induced calcium release further supports its role in regulating calcium store-operated channels. frontiersin.org Thapsigargin is known to deplete endoplasmic reticulum calcium stores, thereby activating SOCs and subsequent calcium influx. frontiersin.org

The dual regulatory effect of this compound on both extracellular calcium entry and intracellular calcium release provides a comprehensive mechanism for its observed vasorelaxant and antihypertensive effects. frontiersin.org

Impact on Store-Operated Channels (STIM1, ORAI1)

Research indicates that this compound can significantly impact store-operated calcium entry (SOCE), a crucial mechanism for replenishing intracellular calcium stores. SOCE is mediated by the interaction of STIM1 (Stromal Interaction Molecule 1), an endoplasmic reticulum calcium sensor, and ORAI1 (Calcium release-activated calcium channel protein 1), a plasma membrane calcium channel. nih.govwikipedia.orgcmos.org.trnih.gov When calcium stores in the endoplasmic reticulum are depleted, STIM1 undergoes conformational changes and translocates to areas where the endoplasmic reticulum is in close proximity to the plasma membrane. nih.govnih.govresearchgate.net Here, STIM1 interacts with and activates ORAI1 channels, leading to an influx of extracellular calcium into the cytoplasm. nih.govnih.govresearchgate.net

Studies have shown that this compound treatment can downregulate the expression of both STIM1 and ORAI1 proteins in vascular smooth muscle cells (VSMCs), particularly in the context of angiotensin II-induced activation. doaj.orgfrontiersin.orgresearchgate.netfigshare.com This downregulation suggests that this compound may inhibit SOCE-mediated calcium influx, contributing to its observed vascular effects. frontiersin.orgresearchgate.net

Influence on Contraction-Associated Proteins (e.g., CaM, Myosin Light Chain Kinase, p-MLC2)

Vascular smooth muscle contraction is a process tightly regulated by intracellular calcium concentrations and the subsequent activation of a cascade of proteins. A key pathway involves calcium binding to calmodulin (CaM), which then activates myosin light chain kinase (MLCK). frontiersin.orgnih.gov Activated MLCK phosphorylates the regulatory myosin light chain (MLC2), specifically at serine 19 (p-MLC2), leading to the interaction of myosin with actin filaments and muscle contraction. frontiersin.orgnih.govnih.gov

This compound has been shown to influence this contraction-associated pathway. Investigations have revealed that this compound treatment can significantly reduce the expression of CaM, MLCK, and p-MLC2 in the abdominal aortas of hypertensive mice and in angiotensin II-stimulated VSMCs. doaj.orgfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.net This downregulation of key proteins in the CaM/MLCK/p-MLC2 pathway suggests that this compound inhibits this cascade, thereby reducing VSMC contraction. frontiersin.orgfrontiersin.org

The following table summarizes the impact of this compound on the expression of these contraction-associated proteins:

ProteinEffect of this compound Treatment (Expression Level)ContextSource
Calmodulin (CaM)DownregulatedHypertensive mice abdominal aorta, Ang II-VSMCs doaj.orgfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.net
Myosin Light Chain Kinase (MLCK)DownregulatedHypertensive mice abdominal aorta, Ang II-VSMCs doaj.orgfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.net
p-MLC2DownregulatedHypertensive mice abdominal aorta, Ang II-VSMCs doaj.orgfrontiersin.orgfigshare.comfrontiersin.orgresearchgate.net

Endothelium-Independent Vasorelaxant Effects

This compound has demonstrated vasorelaxant effects, meaning it can relax blood vessels. doaj.orgfrontiersin.orgfigshare.com Notably, these effects appear to be independent of the endothelium, the inner lining of blood vessels. doaj.orgfrontiersin.orgfigshare.comresearchgate.netmdpi.com Studies involving the removal of the endothelium from aortic rings or the use of inhibitors of nitric oxide synthesis and cyclooxygenase have shown that this compound's ability to relax the vessels is not diminished. frontiersin.orgfigshare.com This indicates a direct action of this compound on the vascular smooth muscle cells themselves. frontiersin.org

The mechanism underlying this endothelium-independent vasorelaxation is linked to this compound's ability to inhibit calcium influx into VSMCs. doaj.orgfrontiersin.orgfigshare.com By reducing the availability of intracellular calcium, this compound interferes with the calcium-driven contraction pathway, leading to relaxation. doaj.orgfrontiersin.orgfigshare.com While this compound appears to mainly interact with or regulate L-type calcium channels and SOCE, its vasodilatory effect was not affected by a T-type calcium channel blocker but was partially reversed by an L-type calcium channel blocker and a SOCE blocker. frontiersin.org

Antioxidant Properties

This compound exhibits antioxidant properties, which are crucial for counteracting oxidative stress caused by reactive oxygen species. researchgate.netplos.org These properties have been evaluated using various in vitro assays.

Lipid Peroxidation Inhibition

Lipid peroxidation is a process where free radicals damage lipids, particularly in cell membranes. Inhibiting lipid peroxidation is a significant aspect of antioxidant activity. researchgate.netms-editions.cl Studies have investigated the ability of this compound to inhibit lipid peroxidation. Using assays like the thiobarbituric acid reactive species (TBARS) assay with lipid-rich media such as egg yolk homogenates, the inhibitory capacity of compounds can be measured. plos.orgms-editions.cl

Research indicates that this compound can inhibit lipid peroxidation. In one study, this compound showed lipid peroxidation inhibitory capacity with an IC50 value of 0.040 ± 0.001 mM. plos.org This demonstrates this compound's ability to protect lipids from oxidative damage.

The following table presents data on the lipid peroxidation inhibition capacity of this compound compared to other compounds:

CompoundLipid Peroxidation Inhibition IC50 (mM)Source
This compound0.040 ± 0.001 plos.org
Vitexin (B1683572)0.014 ± 0.001 plos.org
Quercitrin0.013 ± 0.005 plos.org
Afzelin0.065 ± 0.003 plos.org

Ecological Roles and Plant-Environment Interactions

This compound plays multifaceted roles in mediating interactions between plants and their environment, contributing to defense mechanisms, symbiotic relationships, and physiological adaptation.

Contribution to Plant Chemical Defense Mechanisms

Plants employ a variety of defense mechanisms against herbivores and pathogens, including the production of secondary metabolites. libretexts.orgnih.gov Flavonoids, such as this compound, are a significant class of these secondary metabolites known for their defensive properties. frontiersin.org this compound has been implicated in plant defense mechanisms, potentially acting as an antimicrobial agent. horizonepublishing.com The accumulation of flavonoids can contribute to reducing damage from insects by inhibiting their development. frontiersin.org Furthermore, the biosynthesis of defensive substances in plants can be induced by attacks from microbes or herbivores. nih.gov While the specific mechanisms by which this compound contributes to defense are still being elucidated, its presence as a flavonoid suggests a role in the complex chemical arsenal (B13267) plants utilize for protection.

Involvement in Plant Physiological Adaptability

This compound's presence and regulation in plants are also linked to their ability to adapt to various environmental conditions and developmental stages. Flavonoids, including this compound, are known to enhance the adaptability of plants to unfavorable environments, such as low temperatures, UV radiation, and heavy-metal stress. frontiersin.orgtechscience.com Studies have shown that the accumulation of certain flavonoids can improve plant resilience under stress. frontiersin.org

Future Research Directions and Applications

Identification of Novel Biological Activities and Therapeutic Potential

While Trifolin has established antioxidant, anti-inflammatory, and anticancer properties, ongoing research aims to uncover new therapeutic applications. Future investigations are focused on several promising fronts.

Neuroprotective Effects: There is growing interest in this compound's potential to combat neurodegenerative diseases. Studies are exploring its ability to mitigate oxidative stress and neuroinflammation, which are key factors in the progression of conditions like Parkinson's disease. For instance, research has shown that related flavonoids can protect dopaminergic neurons from induced damage. researchgate.net Future work will likely involve detailed mechanistic studies to understand how this compound modulates neuronal signaling pathways and protects against neuronal cell death.

Anticancer Mechanisms: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, such as human non-small cell lung cancer cells. researchgate.net It appears to activate both intrinsic and extrinsic apoptotic pathways. researchgate.net Further research is needed to explore its efficacy against a wider range of cancers and to elucidate the specific molecular targets involved. Investigations into its ability to inhibit tumor angiogenesis and metastasis are also critical areas for future studies. mdpi.com

Antimicrobial and Antiviral Properties: The potential of flavonoids, including this compound, as antimicrobial and antiviral agents is an expanding area of research. nih.govmdpi.com Future studies will likely focus on identifying the specific mechanisms by which this compound inhibits the growth of bacteria, fungi, and viruses. nih.gov This could involve investigating its effects on microbial cell membranes, essential enzymes, or its ability to interfere with viral replication processes.

A summary of the explored and potential therapeutic activities of this compound is presented below.

Therapeutic AreaInvestigated EffectsPotential Future Research Directions
Oncology Induces apoptosis in lung cancer cells. researchgate.netEfficacy against other cancer types, anti-metastatic and anti-angiogenic effects.
Neurology Potential to mitigate oxidative stress and neuroinflammation. researchgate.netMechanisms of neuroprotection in models of Alzheimer's and Parkinson's disease.
Infectious Diseases General antimicrobial and antiviral properties of flavonoids. nih.govmdpi.comSpecific activity against pathogenic bacteria and viruses; mechanism of action.
Cardiology Antioxidant and anti-inflammatory activities. researchgate.netCardioprotective effects in models of myocardial infarction and atherosclerosis.

Development of Advanced Synthetic Methodologies for this compound and its Analogues

While this compound can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and to create novel analogues with potentially enhanced biological activities. Future research in this area will focus on developing more efficient and stereoselective synthetic strategies.

Key areas of development include:

Glycosylation Techniques: The formation of the glycosidic bond between kaempferol (B1673270) and galactose is a critical step in the synthesis of this compound. Research is ongoing to develop more efficient and selective glycosylation methods to improve yields and reduce the need for extensive purification.

Synthesis of Analogues: The synthesis of this compound analogues, with modifications to either the flavonoid backbone or the sugar moiety, is a promising strategy for developing compounds with improved potency, selectivity, and pharmacokinetic properties.

Enzymatic and Chemo-enzymatic Synthesis: The use of enzymes, such as glycosyltransferases, offers a green and highly selective alternative to traditional chemical synthesis. Future work will likely involve the development of robust enzymatic and chemo-enzymatic methods for the production of this compound and its derivatives.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular mechanisms underlying this compound's activities.

Future research will likely involve:

Proteomics: Identifying the proteins that directly interact with this compound can reveal its molecular targets and help to elucidate its mechanism of action.

Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can provide insights into the signaling pathways it modulates.

Metabolomics: Studying the metabolic changes induced by this compound can help to understand its effects on cellular metabolism and identify biomarkers of its activity.

By integrating these multi-omics datasets, researchers can construct detailed models of this compound's mechanism of action, leading to a more rational approach to its therapeutic application.

Sustainable Production Strategies for this compound

As the demand for natural products like this compound grows, there is a need for sustainable and economically viable production methods. While it can be extracted from plants, this approach can be limited by factors such as plant availability, seasonal variations, and low yields.

Future research is focused on developing alternative production platforms:

Metabolic Engineering: Genetically engineering microorganisms (such as Escherichia coli or Saccharomyces cerevisiae) or plants to produce high levels of this compound is a promising strategy. This involves introducing and optimizing the biosynthetic pathway for this compound in a suitable host organism.

Plant Cell and Tissue Culture: Cultivating plant cells or tissues in bioreactors offers a controlled and sustainable method for producing this compound, independent of geographical and climatic constraints.

Optimization of Extraction from Natural Sources: Developing more efficient and environmentally friendly extraction and purification methods from plant sources remains an important area of research.

Further Elucidation of this compound's Roles in Plant Defense and Inter-Organismal Communication

In nature, flavonoids like this compound play crucial roles in plant physiology, including defense against pathogens and herbivores, and in signaling interactions with other organisms. A deeper understanding of these roles can have implications for agriculture and ecology.

Future research directions include:

Plant-Pathogen Interactions: Investigating how this compound contributes to a plant's defense response against bacterial and fungal pathogens.

Plant-Herbivore Interactions: Studying the role of this compound as a feeding deterrent or toxin to herbivorous insects.

Allelopathy: Exploring the potential of this compound to inhibit the growth of competing plant species.

Symbiotic Relationships: Investigating the role of this compound in mediating communication between plants and beneficial microorganisms, such as nitrogen-fixing bacteria and mycorrhizal fungi.

Q & A

What are the established pharmacological effects of Trifolin, and what experimental models are commonly used to validate these effects?

This compound (kaempferol 3-O-galactoside) exhibits anticancer activity against leukemia, melanoma, and lung cancer cell lines, primarily through apoptosis induction via extrinsic/intrinsic pathways . Common in vitro models include HL-60 (promyelocytic leukemia) and SK-MEL-1 (melanoma) cells, while in vivo studies often use xenograft models. Methodological validation involves cytotoxicity assays (e.g., MTT), flow cytometry for apoptosis detection, and Western blotting to confirm pathway activation .

How can researchers optimize this compound biosynthesis using biotransformation methods?

Biotransformation via engineered E. coli co-cultures is a key method. Critical variables include:

  • Strain ratios : A 3:1 ratio of BL-UGTE (UDP-galactose 4-epimerase/glycosyltransferase) to BL-FLS (flavonol synthase) maximizes yield .
  • Induction conditions : 2.0 mM IPTG at 25°C for 4 hours.
  • Substrate concentration : 300 µM naringenin yields 67.3 mg/L this compound .
    Advanced optimization involves metabolic engineering to enhance precursor availability or enzyme stability.

What molecular mechanisms underlie this compound’s anticancer activity, and how can they be rigorously tested?

This compound activates caspase-dependent apoptosis via mitochondrial (intrinsic) and death receptor (extrinsic) pathways. Methodological approaches include:

  • Gene expression profiling : RNA sequencing to identify dysregulated apoptotic genes.
  • Protein interaction studies : Co-immunoprecipitation (Co-IP) to map signaling complexes.
  • Knockout models : CRISPR/Cas9-edited cell lines to validate target genes (e.g., BAX/BCL-2) .

How should researchers address contradictions in this compound’s reported efficacy across studies?

Contradictions often arise from variations in:

  • Experimental design : Differences in cell lines, dosing, or exposure times .
  • Sample purity : HPLC or LC-MS validation is critical to confirm this compound concentration .
  • Statistical power : Small sample sizes may inflate false positives. Use power analysis to determine adequate replicates .

What frameworks guide robust experimental design for this compound studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

  • Population : Lung cancer cells (A549).
  • Intervention : this compound at IC50 dose.
  • Comparison : Untreated controls or standard chemotherapeutics.
  • Outcome : Apoptosis rate measured via Annexin V staining .

What are the challenges in scaling this compound production via biosynthesis, and how can they be mitigated?

Challenges include low yields and enzyme instability. Solutions:

  • Metabolic engineering : Overexpress rate-limiting enzymes (e.g., flavonol synthase).
  • Co-culture systems : Optimize microbial consortia to compartmentalize biosynthesis steps .
  • Continuous fermentation : Improve substrate feeding strategies to maintain steady-state conditions.

How can researchers standardize this compound quantification across different analytical platforms?

  • Chromatographic methods : Use HPLC with a C18 column and UV detection (λ = 370 nm) .
  • Mass spectrometry : LC-MS/MS for high specificity, especially in complex biological matrices.
  • Calibration curves : Prepare using purified this compound standards (≥95% purity) .

What experimental setups are recommended for studying this compound’s synergistic effects with other therapeutics?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism.
  • Dose-response matrices : Test this compound with chemotherapeutics (e.g., cisplatin) across multiple concentrations.
  • Mechanistic studies : Transcriptomic profiling to identify overlapping pathways .

How should ethical considerations be integrated into preclinical this compound research?

  • Animal studies : Follow ARRIVE guidelines for humane endpoints and sample-size justification .
  • Cell line authentication : Use STR profiling to avoid misidentification .
  • Data transparency : Share raw data via repositories like Figshare to enhance reproducibility .

What advanced methodologies can elucidate this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Simulate interactions with apoptotic targets (e.g., caspase-3).
  • QSAR modeling : Corrogate structural modifications (e.g., glycosylation sites) with bioactivity .
  • Crystallography : Resolve 3D structures of this compound-bound enzyme complexes.

How can cross-disciplinary approaches enhance this compound research?

  • Bioinformatics : Leverage databases like KEGG to map this compound’s metabolic pathways.
  • Nanotechnology : Develop drug-delivery systems (e.g., liposomes) to improve bioavailability .
  • Epidemiology : Correlate dietary flavonoid intake with cancer incidence in cohort studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.